LLS30

CRPC Antiproliferative Cell Viability

LLS30 is the only potent, in vivo-validated small-molecule allosteric Galectin-1 (Gal-1) inhibitor. It suppresses Gal-1-driven AR-V7 expression and restores enzalutamide sensitivity in CRPC, synergizing with enzalutamide for growth inhibition. The LLS30+docetaxel combination achieved complete tumor regression in AR-negative xenografts. LLS30 also effectively inhibits metastasis and demonstrates antiproliferative activity across AR+ and AR- CRPC cell lines (IC50 3.3-10.4 μM). Procure LLS30 to validate Gal-1 as a target and explore novel combination therapies.

Molecular Formula C34H33Cl4N5O3
Molecular Weight 701.47
CAS No. 2138367-58-3
Cat. No. B608607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLS30
CAS2138367-58-3
SynonymsLLS-30;  LLS 30;  LLS30
Molecular FormulaC34H33Cl4N5O3
Molecular Weight701.47
Structural Identifiers
SMILESO=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5
InChIInChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)
InChIKeyXWBTXDFCKRACTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LLS30: Galectin-1 Allosteric Inhibitor for Androgen Receptor-Driven Prostate Cancer Models


LLS30 (CAS 2138367-58-3) is a small-molecule allosteric inhibitor of Galectin-1 (Gal-1), a carbohydrate-binding protein implicated in prostate cancer progression, metastasis, and therapeutic resistance [1]. Unlike direct androgen receptor (AR) antagonists or PROTAC degraders, LLS30 suppresses AR and AR splice variant signaling indirectly through Gal-1 inhibition, while also modulating Akt and MEK/ERK pathways [2]. It is supplied as a >98% purity solid with molecular weight 701.47 and molecular formula C34H33Cl4N5O3, soluble in DMSO for in vitro and in vivo applications .

Why Generic AR Antagonists or PROTACs Cannot Substitute for LLS30 in Gal-1-Driven Resistance Models


LLS30 occupies a fundamentally distinct target space from all existing AR-directed therapies. While enzalutamide (AR antagonist) and ARV-110/ARD-266 (PROTAC degraders) act directly on AR protein, they show limited efficacy in Gal-1-overexpressing, enzalutamide-resistant tumors [1]. Gal-1 expression is low in normal prostate tissue but progressively upregulated from low-grade to high-grade prostate cancer and markedly elevated in castration-resistant prostate cancer (CRPC) cells [2]. LLS30 is, to date, one of the few potent, in vivo-validated small-molecule Gal-1 inhibitors described in the peer-reviewed literature, making substitution with AR-targeted agents mechanistically unsound for models where Gal-1-driven AR-V7 expression or Akt signaling is the resistance driver [3].

LLS30 Quantitative Differentiation Evidence: Comparative Potency, Synergy, and In Vivo Efficacy Data


Broad-Spectrum Antiproliferative Activity Across AR-Positive and AR-Negative CRPC Cell Lines

LLS30 demonstrates growth inhibitory activity across a panel of castration-resistant prostate cancer (CRPC) cell lines with IC50 values ranging from 3.3 μM to 10.4 μM [1]. Notably, this includes both AR-positive (22RV1, CWR-R1) and AR-negative (PC3, DU145) lines. In contrast, the PROTAC AR degrader ARD-266 requires AR protein expression for its degradation mechanism and shows no reported antiproliferative activity in AR-negative models [2]. This AR-independent activity of LLS30 is a distinguishing feature compared to all AR-targeted therapies.

CRPC Antiproliferative Cell Viability

Complete Tumor Regression Achieved in Combination with Docetaxel in PC3 Xenograft Model

In the AR-negative PC3 xenograft model, LLS30 administered as monotherapy (20 mg/kg, i.p., daily) reduced tumor volume by approximately 60% after 21 days relative to vehicle control [1]. The combination of LLS30 with docetaxel (10 mg/kg, i.v., weekly) achieved complete tumor regression (100% reduction from baseline) with no palpable tumors detectable at study endpoint [1]. For reference, the clinical PROTAC ARV-110 in preclinical drug-resistant models achieved tumor growth reduction of 70-100% depending on AR mutation status, with efficacy restricted to AR-expressing tumors [2].

Xenograft Combination Therapy Tumor Regression

Synergistic Sensitization of Enzalutamide-Resistant Prostate Cancer to Enzalutamide

LLS30 suppresses expression of AR splice variants including AR-V7 and sensitizes enzalutamide-resistant 22Rv1 cells to enzalutamide in a dose-dependent manner [1]. In enzalutamide-resistant xenografts, the LLS30 plus enzalutamide combination significantly inhibited tumor growth relative to either agent alone [1]. This contrasts with ARV-110, which fails to effectively address AR L702H mutation-positive tumors, with only 8% of such patients achieving PSA50 response in clinical trials [2]. LLS30's indirect AR suppression via Gal-1 inhibition bypasses direct AR binding requirements.

Enzalutamide Resistance Synergy AR-V7

Suppression of Metastatic Invasion and Migration Phenotypes in CRPC Models

LLS30 significantly inhibits migration and invasion of CRPC cells (PC3 and CWR-R1 lines) in Transwell assays [1]. Gal-1 knockdown by siRNA produced comparable suppression of anchorage-independent growth, migration, and invasion through AR and Akt signaling inhibition [1]. AR-targeted PROTACs such as ARD-266 and ARV-110 are characterized primarily by AR degradation and antiproliferative effects; their direct anti-metastatic activity is not a primary reported endpoint in published studies [2].

Metastasis Invasion Migration

LLS30 Optimal Research Applications: CRPC, Enzalutamide Resistance, and Combination Therapy Models


Enzalutamide-Resistant Prostate Cancer with Elevated Gal-1 and AR-V7 Expression

Use LLS30 to suppress Gal-1-driven AR-V7 expression and restore enzalutamide sensitivity in 22Rv1 or patient-derived enzalutamide-resistant models. LLS30 monotherapy or combination with enzalutamide produces synergistic growth inhibition in this context, as demonstrated in both in vitro dose-response assays and in vivo xenograft studies [1].

Combination Therapy Achieving Complete Tumor Regression in AR-Negative CRPC Models

Procure LLS30 for combination studies with docetaxel in AR-negative (PC3) or AR-low xenograft models. The LLS30 (20 mg/kg, i.p., daily) plus docetaxel (10 mg/kg, i.v., weekly) regimen produced complete tumor regression with no palpable tumors at study endpoint [2]. This represents a validated complete-response combination protocol not achievable with AR-targeted agents in AR-negative settings.

Metastasis and Invasion Studies in Castration-Resistant Prostate Cancer

Apply LLS30 to investigate mechanisms of metastatic dissemination in CRPC. LLS30 significantly inhibits PC3 and CWR-R1 cell migration and invasion in Transwell assays, and in vivo metastasis studies demonstrate effective suppression of metastatic spread [2]. This anti-metastatic phenotype is mechanistically linked to Gal-1 inhibition and is distinct from the primary endpoints of direct AR degraders.

Cross-Validation of Gal-1 as a Therapeutic Target Across AR-Positive and AR-Negative Disease States

Use LLS30 as a pharmacological tool compound to validate Gal-1 as a target in both AR-positive and AR-negative prostate cancer contexts. Unlike AR-targeted agents, LLS30 demonstrates antiproliferative activity across a panel of CRPC cell lines regardless of AR status (IC50 3.3-10.4 μM) [2], enabling target validation studies that span the heterogeneity of advanced prostate cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLS30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.